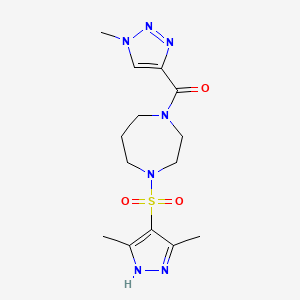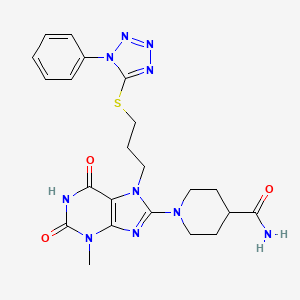
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, commonly known as ITNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ITNB is a small molecule inhibitor that targets the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells.
Applications De Recherche Scientifique
Development of Quality Control Methods
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide has been studied for its potential as an anticonvulsant. Researchers at the NUPh developed quality control methods for this compound, which demonstrated high anticonvulsive activity compared to classic drugs. Methods like IR, UV, and 1H NMR spectroscopy were used for its identification and determination of impurities, ensuring its standardization for medical applications (Sych et al., 2018).
Synthesis and Antibacterial Evaluation
The compound's derivatives have been synthesized and evaluated for their antibacterial properties. One such derivative showed promise against Proteus vulgaris, demonstrating the compound's potential in developing new antibacterial agents (Ravichandiran et al., 2015).
Psycho- and Neurotropic Properties
Research has also explored the psycho- and neurotropic properties of compounds structurally similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide. These compounds showed promising results in various in vivo tests, such as the open field test and elevated plus maze, indicating their potential for further studies as psychoactive compounds (Podolsky et al., 2017).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(16-6-3-7-17(13-16)24(26)27)22-14-19(20-9-4-12-28-20)23-11-10-15-5-1-2-8-18(15)23/h1-9,12-13,19H,10-11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSKVOEQOVPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2757572.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
![6-(3-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2757577.png)

![N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2757579.png)
![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2757581.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}imidazo[1,2-b]pyridazine](/img/structure/B2757582.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B2757583.png)
![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2757584.png)


